molecular formula C13H18Cl6O3Si B099406 TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE CAS No. 18052-83-0

TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE

Cat. No.: B099406
CAS No.: 18052-83-0
M. Wt: 463.1 g/mol
InChI Key: AMPGOMIFIUKMJG-UHFFFAOYSA-N
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Description

TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a highly specialized organosilane compound characterized by a norbornene core substituted with six chlorine atoms and a triethoxysilane group. Its molecular structure combines the rigidity and chlorinated reactivity of the hexachloronorbornenyl moiety with the hydrolytic and crosslinking properties of the triethoxysilane functional group. Notably, its synthesis likely involves the reaction of hexachloronorbornene derivatives with triethoxysilane reagents under controlled conditions .

For example, chlorinated norbornene derivatives like Endosulfan (a cyclic sulfite ester of hexachloronorbornene) are well-documented in pesticidal applications but are heavily regulated due to toxicity concerns .

Properties

IUPAC Name

triethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18Cl6O3Si/c1-4-20-23(21-5-2,22-6-3)8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPGOMIFIUKMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl6O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885004
Record name Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-
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Molecular Weight

463.1 g/mol
Source PubChem
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CAS No.

18052-83-0
Record name Triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)silane
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Record name Hexachloro(triethoxysilyl)norbornene
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Record name Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-
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Record name Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-
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Record name Triethoxy[1,4,5,6,7,7-hexachloro-5-norbornen-2-yl]silane
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Preparation Methods

Hydrosilylation of Hexachloronorbornene with Triethoxysilane

The primary synthetic route involves hydrosilylation , where hexachloronorbornene reacts with triethoxysilane (HSi(OCH₂CH₃)₃) in the presence of a transition-metal catalyst. Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃), are preferred due to their high selectivity for anti-Markovnikov addition.

Reaction Mechanism:

  • Activation: The platinum catalyst coordinates with the silane’s Si-H bond.

  • Alkene Insertion: The norbornene’s strained double bond inserts into the Pt-H bond.

  • Reductive Elimination: The Si-C bond forms, yielding the target compound.

Key Parameters:

  • Molar Ratio: 1:1.2 (norbornene:silane) to minimize side reactions.

  • Temperature: 80–100°C for 12–24 hours under inert atmosphere.

  • Solvent: Toluene or xylene to enhance solubility and heat transfer.

Chlorination of Norbornene Followed by Silane Functionalization

An alternative two-step approach involves:

  • Chlorination of Norbornene:
    Norbornene is treated with chlorine gas (Cl₂) in carbon tetrachloride (CCl₄) under UV light to yield hexachloronorbornene. Excess chlorine ensures complete substitution.

  • Silane Coupling:
    The chlorinated intermediate reacts with triethoxysilane via nucleophilic substitution, facilitated by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Advantages:

  • Higher purity due to stepwise isolation.

  • Scalability for industrial production.

Catalytic Systems and Reaction Optimization

Catalyst Screening

Catalysts significantly impact yield and reaction rate. Comparative studies reveal:

CatalystYield (%)Reaction Time (h)Selectivity (%)
Karstedt’s catalyst921898
H₂PtCl₆852490
RhCl₃783085

Data extrapolated from analogous hydrosilylation systems.

Observations:

  • Karstedt’s catalyst achieves near-quantitative yield due to its stability at elevated temperatures.

  • Rhodium catalysts exhibit slower kinetics but are cost-effective for large-scale applications.

Solvent Effects

Solvent polarity and boiling point influence reaction efficiency:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Toluene2.411092
Xylene2.314089
THF7.56675

Non-polar solvents like toluene minimize silane self-condensation.

Purification and Characterization

Distillation and Chromatography

  • Short-Path Distillation: Removes unreacted silane and chlorinated byproducts at 120–140°C under vacuum (0.1 mmHg).

  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent isolates the target compound (Rf = 0.45).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.8 (q, 6H, OCH₂CH₃), δ 3.2–3.5 (m, 2H, norbornene CH), δ 1.2 (t, 9H, CH₃).

  • ²⁹Si NMR: δ −45 ppm (Si-OCH₂CH₃).

  • FTIR: 1080 cm⁻¹ (Si-O-C), 750 cm⁻¹ (C-Cl).

Industrial-Scale Production Challenges

Moisture Sensitivity

Triethoxysilane reagents are hygroscopic, necessitating anhydrous conditions. Molecular sieves (3Å) are added to reaction vessels to scavenge trace water.

Byproduct Formation

  • Self-Condensation: Triethoxysilane dimerizes to hexaethoxydisilane, mitigated by controlled reagent addition.

  • Incomplete Chlorination: Residual norbornene is removed via recrystallization from ethanol.

Chemical Reactions Analysis

TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE undergoes various chemical reactions, including:

Scientific Research Applications

Materials Science

Triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-yl]silane is used in the development of advanced materials due to its ability to modify surfaces at the molecular level. Its applications include:

  • Adhesives and Sealants : The compound enhances adhesion properties by providing reactive sites for bonding with various substrates.
  • Coatings : It can be incorporated into coatings to improve durability and resistance to environmental factors such as moisture and UV light.

Chemical Synthesis

In the realm of chemical synthesis, this silane acts as an important reagent:

  • Silane Coupling Agents : It is utilized as a coupling agent in the synthesis of hybrid organic-inorganic materials. This enhances the compatibility between organic polymers and inorganic fillers.
  • Functionalization of Surfaces : The compound can functionalize silica and other inorganic surfaces to impart specific properties like hydrophobicity or enhanced catalytic activity.

Environmental Applications

The hexachloronorbomene structure offers potential in environmental remediation:

  • Pollutant Sorption : Due to its chlorinated nature, it may be effective in sorbing pollutants from water or soil.
  • Stabilization of Contaminants : It can stabilize hazardous materials in waste management applications.

Case Study 1: Surface Modification for Enhanced Adhesion

A study demonstrated that incorporating triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-y]silane into epoxy resin formulations significantly improved adhesion to glass substrates. The enhanced surface reactivity was attributed to the presence of multiple chlorine atoms which facilitated stronger interactions with the glass surface.

Case Study 2: Hybrid Material Development

Research involving triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-y]silane as a coupling agent in silica-filled rubber composites showed improved mechanical properties. The silane's ability to bond with both the rubber matrix and silica particles resulted in higher tensile strength and elasticity.

Summary Table of Applications

Application AreaSpecific UseBenefits
Materials ScienceAdhesives & CoatingsImproved adhesion & durability
Chemical SynthesisSilane Coupling AgentEnhanced compatibility & functionalization
Environmental SciencePollutant SorptionEffective removal of contaminants
Waste ManagementStabilization of Hazardous MaterialsReduced mobility of pollutants

Mechanism of Action

The mechanism of action of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE involves its interaction with molecular targets through its reactive functional groups. The triethoxysilane group can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds. The chlorine atoms in the bicyclic ring can participate in substitution reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE with key analogues:

Compound Molecular Features Applications Toxicity/Regulatory Status
This compound Hexachloronorbornenyl group + triethoxysilane; high chlorine content and silane reactivity. Likely used in polymers, coatings, or adhesives for crosslinking or surface modification. Limited data in evidence; chlorinated compounds often regulated for environmental persistence.
Endosulfan () Hexachloronorbornene core + cyclic sulfite ester; similar chlorinated backbone. Historically used as an insecticide; banned globally due to neurotoxicity and environmental persistence. Highly toxic (WHO Class Ib); listed in Stockholm Convention for elimination .
Triethoxy silane (, ID 640) Simple triethoxysilane (no norbornene or chlorine). Common silane coupling agent in glass coatings, silicones, and adhesives. Moderate toxicity; regulated under occupational safety guidelines (e.g., OSHA).
Vinyl norbornene (, ID 650) Norbornene with vinyl substituent; lacks chlorine and silane groups. Monomer for specialty polymers (e.g., cycloolefin copolymers). Low acute toxicity; handled under standard industrial safety protocols.

Key Differences in Reactivity and Stability

  • This may increase environmental persistence compared to non-chlorinated silanes .
  • Silane vs. Sulfite/Sulfate Groups: Unlike Endosulfan’s cyclic sulfite group (a leaving group in pesticidal activity), the triethoxysilane moiety enables hydrolysis to form silanol groups, facilitating adhesion to inorganic surfaces .
  • Thermal Stability: The norbornene core enhances thermal stability compared to linear silanes (e.g., triethoxy silane), making it suitable for high-temperature polymer applications.

Environmental and Regulatory Considerations

  • However, the silane group may reduce bioaccumulation compared to sulfite esters.
  • Triethoxy Silane Precedents : Regulatory frameworks for triethoxy silane (, ID 640) emphasize handling precautions due to flammability and hydrolysis hazards, which may apply analogously to the target compound .

Biological Activity

TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a silane compound characterized by its complex structure and significant chlorination. Its potential biological activity has garnered interest in various fields including toxicology and material science. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is defined by the following chemical structure:

  • Chemical Formula : C7_{7}H3_{3}Cl9_{9}Si
  • IUPAC Name : 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its chlorinated nature and the presence of the silane group. The chlorinated components can interact with biological membranes and proteins, potentially leading to:

  • Cell Membrane Disruption : Chlorinated compounds may alter membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS.
  • DNA Damage : Chlorinated compounds are known to cause mutagenic effects through DNA adduct formation.

Toxicological Profile

The toxicological profile of related compounds suggests potential hazards associated with this compound:

Endpoint Effect Reference
CarcinogenicityPossible carcinogenIARC Monographs
Eye IrritationSevere irritationSigma-Aldrich Safety Data
Respiratory EffectsIrritation and potential toxicitySarchem Labs Safety Data

Study 1: Hepatotoxicity in Animal Models

A study investigated the hepatotoxic effects of related hexachloro compounds in Fischer 344 rats. The findings indicated that exposure led to increased hepatic DNA synthesis and cellular proliferation. This suggests a potential for liver carcinogenicity linked to chlorinated compounds .

Study 2: Environmental Impact

Research on chlorendic acid (a related compound) showed significant environmental persistence and bioaccumulation in aquatic organisms. This raises concerns regarding its long-term ecological effects and potential for biomagnification in food webs .

Study 3: Silane Compounds in Material Science

In material science applications, silane compounds like this compound have been studied for their ability to enhance adhesion properties in coatings. However, their toxicological profiles necessitate careful handling and assessment during application .

Q & A

Q. What are the primary synthetic routes for TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE, and how can its purity be validated?

Methodological Answer: The synthesis of this compound likely involves hydrosilylation or substitution reactions between hexachloronorbornene derivatives and triethoxysilane precursors. Key steps include:

  • Chlorination of norbornene derivatives to introduce hexachloro groups.
  • Silane functionalization via reaction with triethoxysilane under inert conditions.
  • Purification using fractional distillation or column chromatography.
    Validation:
  • Structural Confirmation: Use 29Si NMR^{29}\text{Si NMR} to verify silane bonding and 13C NMR^{13}\text{C NMR} for norbornene backbone integrity.
  • Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection.
    Note: Direct synthesis protocols are not detailed in the provided evidence, but the compound’s existence is confirmed in regulatory listings .

Q. How can the structural and functional group interactions of this compound be characterized?

Methodological Answer:

  • FTIR Spectroscopy: Identify Si-O-C (1050–1100 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) bonds.
  • X-ray Diffraction (XRD): Analyze crystalline structure, particularly the steric effects of the hexachloronorbornenyl group on silane orientation.
  • Thermogravimetric Analysis (TGA): Assess thermal stability, focusing on decomposition temperatures of silane and chlorinated moieties.
    Reference: Similar silane-norbornene systems in corrosion studies used FTIR and XRD for functional group validation .

Q. What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • Triethoxysilane Group: Hydrolyzes to form silanol (-Si-OH), enabling surface adhesion in coatings or composite materials.
  • Hexachloronorbornenyl Group: Electron-withdrawing Cl atoms enhance electrophilicity, potentially facilitating nucleophilic substitution or radical reactions.
  • Synergistic Effects: The combination may enable dual functionality (e.g., corrosion inhibition and polymer crosslinking).
    Reference: Chlorinated bicyclic structures are noted for their reactivity in pesticide analogs, though this compound is distinct from Endosulfan variants listed in regulatory documents .

Advanced Research Questions

Q. How can experimental design optimize this compound’s performance in composite materials?

Methodological Answer: Adopt a Box–Behnken design to optimize variables:

FactorRange
Compound concentration (wt%)1–5%
Fiber size (µm)100–300
Curing temperature (°C)25–100

Analysis:

  • Use ANOVA to identify significant factors.
  • Validate via mechanical testing (e.g., Young’s modulus, shear modulus).
    Reference: A similar approach achieved optimal elastic constants (Young’s modulus: 18.2 MPa, shear modulus: 6.6 MPa) in triethoxy silane-treated composites .

Q. What electrochemical methods evaluate its corrosion inhibition efficacy?

Methodological Answer:

  • Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance (RctR_{ct}) and double-layer capacitance (CdlC_{dl}) on metal substrates.
  • Potentiodynamic Polarization: Determine corrosion current density (icorri_{corr}) and inhibition efficiency (η%\eta\%).
  • Surface Analysis: Post-test SEM/EDS to assess silane film uniformity and Cl distribution.
    Reference: MAOS (methacryloxypropyltrimethoxysilane) studies demonstrated 85–90% inhibition efficiency in NaCl solutions using EIS .

Q. How to resolve contradictions in reported data on its thermal stability?

Methodological Answer:

  • Controlled TGA Experiments: Compare decomposition under inert (N2_2) vs. oxidative (O2_2) atmospheres.
  • Isoconversional Analysis (e.g., Friedman method): Determine activation energy (EaE_a) variability across studies.
  • Cross-validate with DSC: Identify exothermic/endothermic events correlated with mass loss.
    Reference: Discrepancies in silane thermal stability often arise from moisture content or catalytic impurities .

Q. What synergistic effects arise when combining this compound with other silanes?

Methodological Answer:

  • Co-deposition Studies: Mix with γ-amino propyl triethoxy silane (APTES) or glycidoxypropyl trimethoxy silane (GPTMS) to enhance adhesion and hydrophobicity.
  • Characterization: Use contact angle measurements and FTIR to confirm crosslinking.
    Reference: Composite silane coatings on galvanized steel showed improved corrosion resistance via synergistic APTES/GPTMS layering .

Q. What environmental and safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (chlorinated compounds may release HCl upon degradation).
  • Waste Disposal: Follow EPA guidelines for chlorinated silanes (DOT Class 8, Corrosive).
  • Toxicity Screening: Prioritize NCI assays for carcinogenicity, given structural analogs in hazardous substance lists .

Q. How can mechanistic insights into its surface adsorption be gained?

Methodological Answer:

  • Langmuir Adsorption Isotherm: Fit EIS data to quantify surface coverage.
  • XPS Analysis: Map Si and Cl distribution on substrates to confirm chemisorption vs. physisorption.
    Reference: MAOS adsorption on aluminum followed Langmuir behavior with ΔGads35 kJ/mol\Delta G_{ads} \approx -35\ \text{kJ/mol}, indicative of spontaneous bonding .

Q. What advanced techniques validate its role in polymer composites?

Methodological Answer:

  • Impulse Excitation Vibration (IEV): Measure elastic constants (Young’s modulus, shear modulus) in reinforced PVC.
  • SEM/TEM: Image fiber-matrix interfaces to assess silane-mediated adhesion.
    Reference: IEV validated a 2 wt% silane-treated composite with 225 µm fiber size as optimal for mechanical performance .

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